2-Bromoveratryl-d3 Alcohol
CAS No.: 1795029-54-7
Cat. No.: VC0137776
Molecular Formula: C9H11BrO3
Molecular Weight: 250.106
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795029-54-7 |
|---|---|
| Molecular Formula | C9H11BrO3 |
| Molecular Weight | 250.106 |
| IUPAC Name | [2-bromo-4-methoxy-3-(trideuteriomethoxy)phenyl]methanol |
| Standard InChI | InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3/i2D3 |
| Standard InChI Key | PYTZALKMXNKAMY-BMSJAHLVSA-N |
| SMILES | COC1=C(C(=C(C=C1)CO)Br)OC |
Introduction
Chemical Structure and Properties
Basic Identification
2-Bromoveratryl-d3 Alcohol, also known as [2-bromo-4-methoxy-3-(trideuteriomethoxy)phenyl]methanol, is a deuterated derivative of 2-bromoveratryl alcohol with the CAS number 1795029-54-7. It has a molecular formula of C9H8D3BrO3 and a molecular weight of 250.1 g/mol. The compound is characterized by three deuterium atoms replacing hydrogen atoms in the methoxy group, creating a stable isotope-labeled molecule.
Structural Characteristics
The structure of 2-Bromoveratryl-d3 Alcohol consists of a benzene ring with four substituents:
-
A bromine atom at position 2
-
A methoxy group at position 4
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A trideuteriomethoxy group (OCD3) at position 3
-
A hydroxymethyl group (CH2OH)
This arrangement provides the compound with unique chemical properties that make it particularly useful for various scientific applications.
Physical and Chemical Properties
Based on the properties of its non-deuterated analog, 2-Bromoveratryl-d3 Alcohol is expected to exhibit similar physical characteristics to 2-Bromo-4,5-dimethoxybenzyl alcohol. The compound typically appears as a white to pink-purple crystalline powder . Table 1 summarizes the key physical and chemical properties of 2-Bromoveratryl-d3 Alcohol, with some properties extrapolated from the non-deuterated version.
Table 1: Physical and Chemical Properties of 2-Bromoveratryl-d3 Alcohol
Synthesis and Preparation Methods
Bromination of Veratryl Alcohol
The synthesis of 2-Bromoveratryl-d3 Alcohol typically begins with the bromination of veratryl alcohol or its deuterated analog. This reaction involves the treatment of veratryl alcohol with a brominating agent such as bromine or N-bromosuccinimide in the presence of a suitable solvent like chloroform or dichloromethane. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Deuterium Exchange
The deuterium incorporation in 2-Bromoveratryl-d3 Alcohol is achieved through a deuterium exchange process. This process typically involves replacing hydrogen atoms with deuterium atoms using deuterated reagents under controlled conditions. The exchange reactions often employ reagents such as deuterium oxide (D2O) or other deuterated compounds in the presence of catalysts that facilitate the exchange.
Drawing from similar deuteration methods, we can infer that the process likely involves techniques similar to those used for silver acetate-d3 synthesis, where deuterium oxide is used for repeated exchange . The specific protocol ensures a high isotopic purity of approximately 99% deuterium content at the designated positions.
Industrial Production Considerations
Industrial production of 2-Bromoveratryl-d3 Alcohol follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. Special attention is given to the use of deuterated reagents, which are typically more expensive than their non-deuterated counterparts. Manufacturers optimize the use of these reagents to minimize costs while maintaining the quality of the final product.
Chemical Reactions and Reactivity
Oxidation Reactions
2-Bromoveratryl-d3 Alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid. The oxidation to an aldehyde can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, which allow for selective oxidation of the primary alcohol to an aldehyde without further oxidation to a carboxylic acid .
Studies on veratryl alcohol oxidation provide insights into potential oxidation reactions of 2-Bromoveratryl-d3 Alcohol. For instance, aerobic oxidation of veratryl alcohol to veratraldehyde has been reported using TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl radical as a catalyst, often in combination with copper complexes .
Reduction Reactions
The brominated position in 2-Bromoveratryl-d3 Alcohol can undergo reduction reactions, particularly debromination, under appropriate conditions. Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for such transformations. The deuterium labels in the methoxy group typically remain stable under these reduction conditions, which is advantageous for maintaining the isotopic labeling.
Substitution Reactions
The bromine atom in 2-Bromoveratryl-d3 Alcohol is susceptible to various substitution reactions, particularly nucleophilic aromatic substitution. Nucleophiles such as sodium methoxide or potassium tert-butoxide can attack the carbon bearing the bromine atom, leading to the displacement of bromine and formation of substituted derivatives. These reactions provide a pathway for further functionalization of the molecule while retaining the deuterium label.
Applications in Scientific Research
Metabolic Studies
As a deuterium-labeled compound, 2-Bromoveratryl-d3 Alcohol serves as an excellent tracer in metabolic studies. The stable deuterium isotope allows researchers to track the compound's metabolic fate in biological systems. The deuterated methoxy group provides a distinct mass signature that can be detected using mass spectrometry, enabling researchers to differentiate between the administered compound and endogenous metabolites.
Similar applications have been observed with other deuterated compounds in pharmacokinetic studies. For example, deuterated internal standards like trimipramine-d3 have been used for quantification in analytical methods . This approach allows for accurate quantification and tracking of compounds through biological systems.
Analytical Standards
One of the primary applications of 2-Bromoveratryl-d3 Alcohol is as an analytical standard in various analytical techniques, particularly mass spectrometry. The compound's deuterium label provides a known mass shift relative to the non-deuterated version, making it an ideal internal standard for quantitative analysis.
Organic Synthesis
2-Bromoveratryl-d3 Alcohol serves as a valuable building block in organic synthesis, particularly in the preparation of deuterium-labeled compounds for research purposes. The presence of both a reactive bromine position and a primary alcohol group provides versatile functionalization options while maintaining the deuterium label.
Comparison with Similar Compounds
2-Bromoveratryl Alcohol (Non-deuterated Version)
The non-deuterated analog, 2-Bromoveratryl Alcohol (also known as 2-Bromo-4,5-dimethoxybenzyl alcohol, CAS: 54370-00-2), has a molecular formula of C9H11BrO3 and a molecular weight of 247.09 g/mol . The key difference lies in the absence of deuterium atoms, which affects its mass spectrum but has minimal impact on its chemical reactivity. Table 2 compares the key properties of the deuterated and non-deuterated versions.
Table 2: Comparison of 2-Bromoveratryl-d3 Alcohol and 2-Bromoveratryl Alcohol
| Property | 2-Bromoveratryl-d3 Alcohol | 2-Bromoveratryl Alcohol |
|---|---|---|
| CAS Number | 1795029-54-7 | 54370-00-2 |
| Molecular Formula | C9H8D3BrO3 | C9H11BrO3 |
| Molecular Weight | 250.1 g/mol | 247.09 g/mol |
| Mass Difference | +3.01 amu | Reference |
| Chemical Reactivity | Similar to non-deuterated | Reference |
| Primary Use | Analytical standard, tracer | Chemical intermediate |
Veratryl Alcohol
Veratryl alcohol (3,4-dimethoxybenzyl alcohol) is the non-brominated precursor to both 2-bromoveratryl alcohol and its deuterated analog. It has been extensively studied, particularly in lignin peroxidase oxidation reactions . The oxidation of veratryl alcohol to veratraldehyde has been reported in various studies, providing important insights into the potential reactivity of 2-Bromoveratryl-d3 Alcohol .
Other Deuterated Analogs
Various other deuterated compounds have been used in scientific research, particularly as internal standards in analytical methods. For example, trimipramine-d3 has been used as an isotopic labeled internal standard for quantification in analytical methods . The principles and applications of these deuterated compounds provide valuable context for understanding the utility of 2-Bromoveratryl-d3 Alcohol.
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